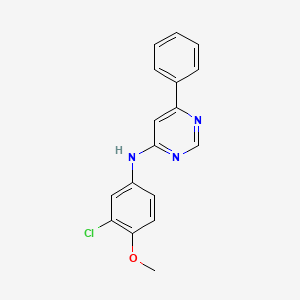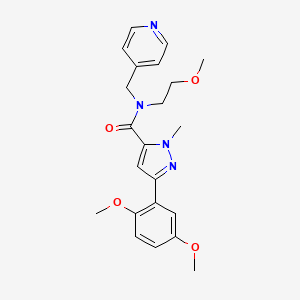
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine, also known as CMPD 101, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a pyrimidine derivative that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of PI3K, a key enzyme involved in cell growth and survival, as well as the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor properties, N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101. One area of interest is the development of more effective and selective analogs of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 for use as therapeutic agents. Another area of interest is the investigation of the potential use of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 and its potential effects on other signaling pathways and cellular processes.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with phenylhydrazine. The final product is obtained after a series of purification steps.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-8-7-13(9-14(16)18)21-17-10-15(19-11-20-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCCEOOPOMSACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2531894.png)
![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)
![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2531900.png)
![1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2531902.png)

![2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2531908.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)



![N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B2531915.png)